1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9IO2 It is characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate iodophenyl precursor. One common method is the reaction of 2-iodophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as copper(I) iodide, to facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s structural properties make it a useful probe in studying biological processes involving cyclopropane rings.
Industry: Utilized in photophysical studies and material science research due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
- 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behavior, making it a valuable compound for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(2-iodophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWYBISQDBMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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